N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide
説明
This compound features a cyclopropanecarboxamide core linked to a substituted phenyl group. The phenyl ring is modified at the 2-position with a methyl group and at the 3-position with a urea moiety (carbonylamino) connected to a 4-chlorophenyl group. Its molecular formula is C₁₉H₁₉ClN₄O₂, with a molecular weight of 370.84 g/mol. The structure combines steric bulk (cyclopropane), hydrogen-bonding capacity (urea), and lipophilic character (chlorophenyl), making it a candidate for enzyme inhibition or receptor modulation, particularly in coagulation pathways (e.g., Factor X inhibition, as suggested in ) .
特性
IUPAC Name |
N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-11-15(21-17(23)12-5-6-12)3-2-4-16(11)22-18(24)20-14-9-7-13(19)8-10-14/h2-4,7-10,12H,5-6H2,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASLWHLXBRRUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide
- Key Differences :
- Substituents: Incorporates a biphenyl system with 3-fluoro and 2'-methylsulfonyl groups.
- Functional Groups: Replaces the methyl group on the phenyl ring with a butyl-urea chain.
- associates this compound with Factor X (FXI) inhibition, suggesting structural features critical for anticoagulant activity .
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide
- Key Differences :
- Core Structure: Replaces the phenylurea group with a benzodiazepine ring (7-membered heterocycle with two nitrogen atoms).
- Substitution: Retains the 4-chlorophenyl and cyclopropanecarboxamide groups.
- This structural shift may alter target specificity (e.g., from coagulation factors to GABA receptors) .
N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide
- Key Differences: Substituents: Features a thiophene ring linked via a methylamino group instead of the chlorophenyl-urea moiety.
- This modification may optimize solubility or bioavailability in certain therapeutic contexts .
N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide
- Key Differences :
- Substituents: Lacks the urea linkage and 4-chlorophenyl group; includes a 4-methoxy group.
- Simplified structure may serve as a lead for SAR studies .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Key Structural Features | Hypothesized Target/Activity |
|---|---|---|---|
| N-[3-({[(4-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide (Target) | C₁₉H₁₉ClN₄O₂ | Urea, cyclopropane, 4-chlorophenyl, methyl | Coagulation factor inhibition |
| 1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide | C₂₈H₂₉ClFN₃O₄S | Biphenyl, sulfonyl, butyl-urea | Factor X (FXI) inhibition |
| N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide | C₂₀H₁₉ClN₄O | Benzodiazepine, 4-chlorophenyl | CNS modulation (e.g., GABA receptors) |
| N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide | C₁₆H₁₈N₂OS | Thiophene, methylamino | Metabolic stability optimization |
| N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide | C₁₂H₁₅NO₂ | Methoxy, methyl | Antioxidant or simplified SAR lead |
Research Findings and Implications
- Target Compound: The urea and cyclopropane groups likely contribute to strong hydrogen-bond donor/acceptor interactions and steric constraints, critical for binding to coagulation factors (). The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration .
- Benzodiazepine Analogs : Structural divergence highlights the importance of the urea moiety for coagulation targeting versus heterocycles for CNS activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
